![molecular formula C8H9ClN2 B1425670 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine CAS No. 1260913-26-5](/img/structure/B1425670.png)
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine
Overview
Description
“1-(3-Chloropyridin-2-yl)cyclopropan-1-amine” is a chemical compound with the IUPAC name 1-(2-chloro-3-pyridinyl)cyclopropanamine . It has a molecular weight of 168.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(3-Chloropyridin-2-yl)cyclopropan-1-amine” is 1S/C8H9ClN2/c9-7-6(2-1-5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“1-(3-Chloropyridin-2-yl)cyclopropan-1-amine” is a powder that is stored at room temperature .Scientific Research Applications
Molecular Structure and Bonding
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine, as explored in the study by Hu et al. (2011), has unique intermolecular hydrogen-bonding associations between its amine groups and pyridine N-atom acceptors. This results in the formation of centrosymmetric cyclic dimers, along with notable Cl⋯Cl interactions (Hu, Yang, Luo, & Li, 2011).
Catalyzed Amination
The compound serves as a precursor in selective amination processes. Ji, Li, and Bunnelle (2003) demonstrated its utility in amination reactions catalyzed by a palladium-Xantphos complex, yielding high chemoselectivity and isolated yields (Ji, Li, & Bunnelle, 2003).
Synthesis of Pyrrolidines
In the field of organic synthesis, Carson and Kerr (2005) utilized primary amines or anilines with aldehydes to react with 1,1-cyclopropanediesters in the presence of catalytic Yb(OTf)3, producing pyrrolidines. This synthesis highlights the diastereoselectivity and the potential utility of 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine in complex organic reactions (Carson & Kerr, 2005).
Antimalarial Research
Rodrigues et al. (2009) investigated derivatives of 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine for their potential use in antimalarial treatments, specifically against Plasmodium falciparum strains. The study found some derivatives displaying significant antiplasmodial activity, indicating its relevance in medicinal chemistry (Rodrigues et al., 2009).
Ring-Opening Reactions
Lifchits and Charette (2008) described the use of this compound in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. Their methodology was instrumental in the enantioselective synthesis of compounds relevant to neuroscience, such as serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Safety and Hazards
This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause serious eye damage . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-2-1-5-11-7(6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUORVUYYSYFVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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